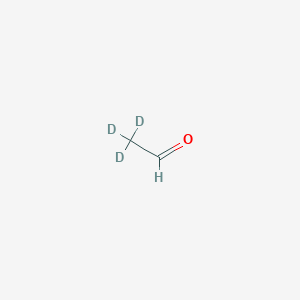

Acetaldehyd-2,2,2-d3

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetaldehyde-2,2,2-d3 and related derivatives primarily involves chemical reactions under specific conditions. For instance, acetaldehyde can be synthesized from the thermal reaction of carbon monoxide and chloromethane between 600 °C and 700 °C, under pressures between 0.1 MPa and 1 MPa, showcasing the conditions under which acetaldehyde derivatives can form (Soong et al., 1994).

Molecular Structure Analysis

The molecular structure of acetaldehyde and its derivatives has been explored through various studies. For example, the crystal structure of a polymerization catalyst of acetaldehyde has been determined, shedding light on the intricate details of molecules that can facilitate the formation of acetaldehyde derivatives (Kai et al., 1972).

Chemical Reactions and Properties

Acetaldehyde participates in a myriad of chemical reactions, leading to the formation of various compounds. It reacts with 2'-deoxyguanosine in DNA to form adducts, a process of significance in understanding its mutagenicity and carcinogenicity (Garcia et al., 2011). Another example includes its role in the synthesis of 3-Methylthiopropionaldehyde diethyl acetal, a process influenced by factors like catalyst type and reaction time (Guan et al., 2011).

Physical Properties Analysis

The physical properties of acetaldehyde derivatives, such as their stability and behavior under various conditions, are crucial for understanding their formation and presence in different environments, including interstellar space and atmospheric chemistry.

Chemical Properties Analysis

The chemical properties of acetaldehyde-2,2,2-d3, including its reactivity, formation pathways, and role in further chemical reactions, have been a subject of study. For instance, the reaction network of acetaldehyde oxide in ozone-assisted oxidation of trans-2-butene offers insights into the kinetic pathways relevant to atmospheric chemistry and low-temperature combustion (Conrad et al., 2021).

Wissenschaftliche Forschungsanwendungen

Spektroskopiestudien

Acetaldehyd-2,2,2-d3 wurde in Infrarot- und Raman-Spektroskopiestudien verwendet . Diese Studien helfen beim Verständnis der Schwingungsmoden des Moleküls, was Einblicke in seine Struktur und Wechselwirkungen mit anderen Molekülen liefern kann.

Reaktionsmechanismusstudien

Die Verwendung isotopenmarkierter Verbindungen wie this compound kann bei der Untersuchung von Reaktionsmechanismen helfen . Durch Verfolgen der Isotopenmarkierung können Forscher das Schicksal verschiedener Atome in den Reaktanten ermitteln und so wertvolle Informationen über die an einer chemischen Reaktion beteiligten Schritte liefern.

Studien in der Katalyse

this compound kann in Studien verwendet werden, die die Katalyse betreffen . Die Isotopenmarkierung kann helfen, die Rolle des Katalysators bei der Reaktion und seine Wechselwirkung mit den Reaktanten zu verstehen.

Umweltwissenschaftliche Forschung

In der Umweltwissenschaft kann this compound als Tracer verwendet werden, um das Schicksal von Acetaldehyd in verschiedenen Umweltprozessen zu untersuchen .

Materialwissenschaftliche Forschung

In der Materialwissenschaft kann this compound verwendet werden, um die Wechselwirkung von Acetaldehyd mit verschiedenen Materialien zu untersuchen .

Pharmazeutische Forschung

In der pharmazeutischen Forschung kann this compound verwendet werden, um den Metabolismus von Acetaldehyd im Körper zu untersuchen .

Safety and Hazards

Eigenschaften

IUPAC Name |

2,2,2-trideuterioacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173680 | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19901-15-6 | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

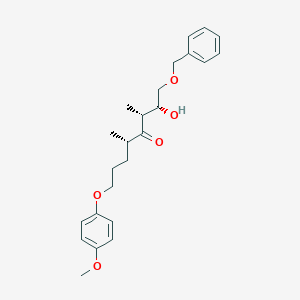

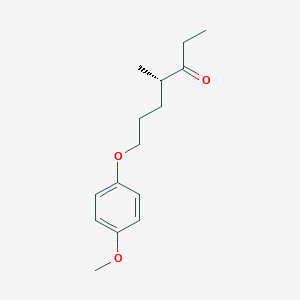

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

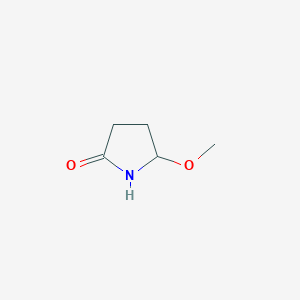

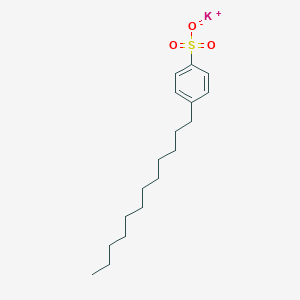

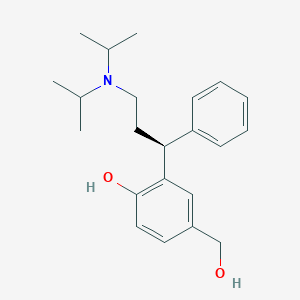

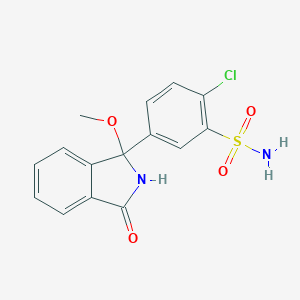

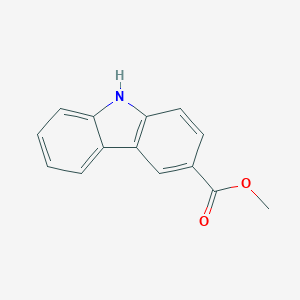

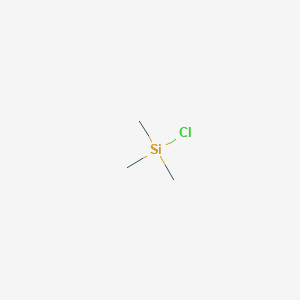

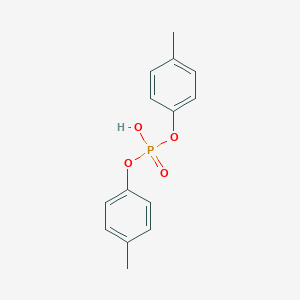

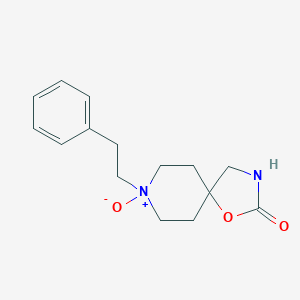

Feasible Synthetic Routes

Q & A

Q1: Why is acetaldehyde-2,2,2-d3 used in studies with NO3 and OH radicals?

A1: Acetaldehyde-2,2,2-d3 helps determine the kinetic isotope effect (KIE) in reactions with NO3 and OH radicals. [, , ] These radicals play a crucial role in atmospheric chemistry, and understanding how their reactions with acetaldehyde and its isotopologues differ provides valuable insights into atmospheric reaction mechanisms and kinetics.

Q2: What significant kinetic isotope effects were observed in the reactions of acetaldehyde and its isotopologues with NO3 and OH radicals?

A2: Researchers observed substantial KIEs for both NO3 and OH reactions with various deuterated forms of acetaldehyde. For instance, the reaction with NO3 showed a kNO3+CH3CHO/kNO3+CD3CDO value of 2.51 ± 0.09, indicating a significant primary isotope effect when the aldehydic hydrogen is substituted. [] This suggests that C-H bond breakage is involved in the rate-determining step of the reaction. Similarly, significant KIEs were observed for the OH radical reactions, providing insights into the mechanism of hydrogen abstraction by OH. []

Q3: How do theoretical calculations complement the experimental findings in these studies?

A3: Quantum chemical calculations using MP2 and CCSD(T) levels of theory, with basis sets like aug-cc-pVDZ and aug-cc-pVTZ, were employed to study the potential energy surfaces of the reactions. [] These calculations revealed the presence of weak adducts between the radicals (OH and NO3) and the aldehydic oxygen of acetaldehyde. [] Additionally, the calculations helped locate transition states and calculate theoretical KIEs, which were then compared to the experimental values to validate the proposed reaction mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)